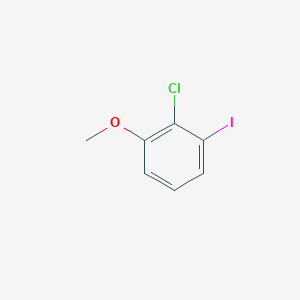
2-Chloro-1-iodo-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) or a combination of iodine and chlorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, methoxylation, and purification steps to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The iodine substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2-Chloro-1-iodo-3-methoxy-4-bromobenzene .
科学的研究の応用
2-Chloro-1-iodo-3-methoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-1-iodo-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and iodine substituents influences the reactivity and selectivity of the compound in these reactions. The methoxy group acts as an electron-donating group, enhancing the compound’s reactivity towards electrophiles .
類似化合物との比較
生物活性
2-Chloro-1-iodo-3-methoxybenzene, also known as 3-Methoxy-2-chloro-1-iodobenzene, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula: C7H6ClI
Molecular Weight: 232.48 g/mol
IUPAC Name: this compound
CAS Number: 666727-31-7
Biological Activity Overview
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : This compound has been investigated for its potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic research .
- Antifungal Properties : Similar to its antibacterial effects, there is evidence suggesting antifungal activity. The compound's structure allows it to interact with fungal cell membranes, potentially disrupting their integrity.
- Mechanism of Action : The biological activity of this compound is thought to be mediated through its ability to form hydrogen bonds with biological molecules due to its phenolic hydroxyl group. Additionally, the halogen atoms (chlorine and iodine) can participate in halogen bonding, which may enhance its reactivity and interaction with target proteins involved in microbial growth.
Antimicrobial Activity Assessment
A study conducted on the antimicrobial effects of various halogenated compounds, including this compound, utilized the broth microdilution method to determine minimum inhibitory concentrations (MICs). The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 mg/mL depending on the strain tested .
Structure–Activity Relationship (SAR)
The structure–activity relationship of halogenated phenolic compounds has been explored to identify key features contributing to their biological efficacy. It was found that the presence of both chlorine and iodine atoms significantly enhances the antimicrobial potency compared to non-halogenated analogs. The methoxy group was also shown to play a crucial role in modulating lipophilicity, thereby affecting membrane permeability and bioavailability .
Summary Table of Biological Activities
特性
IUPAC Name |
2-chloro-1-iodo-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUIZYSLOPGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













